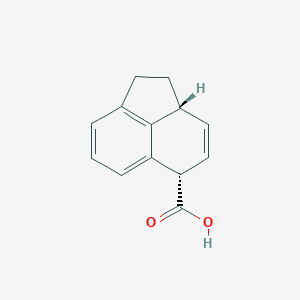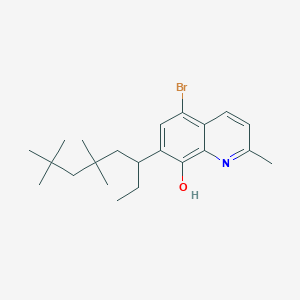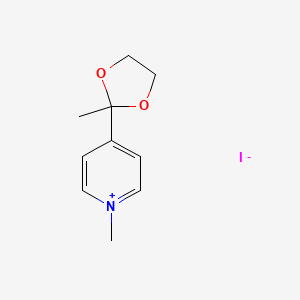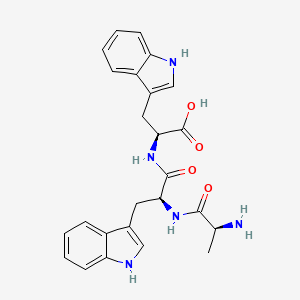
1,2-Bis(hexylthio)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(hexylthio)ethane is an organosulfur compound with the molecular formula C14H30S2 It is characterized by the presence of two hexylthio groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(hexylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by hexylthio groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(hexylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the hexylthio groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanethiol.
Substitution: Various substituted ethane derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(hexylthio)ethane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the extraction of metals such as mercury and palladium from aqueous solutions
Mecanismo De Acción
The mechanism by which 1,2-Bis(hexylthio)ethane exerts its effects involves the interaction of its sulfur atoms with metal ions or other electrophilic species. The compound can form stable complexes with metals, facilitating their extraction or catalysis. The molecular targets include metal ions and enzymes that interact with sulfur-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(dicyclohexylphosphino)ethane: Another ligand with similar coordination properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(hexylthio)ethane is unique due to its sulfur-containing hexylthio groups, which provide distinct reactivity and coordination properties compared to phosphine ligands. Its ability to form stable complexes with metals and undergo various chemical transformations makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
60810-38-0 |
|---|---|
Fórmula molecular |
C14H30S2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
1-(2-hexylsulfanylethylsulfanyl)hexane |
InChI |
InChI=1S/C14H30S2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
VTFWYVRKCPYUCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCSCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)


phosphanium iodide](/img/structure/B14607882.png)



![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)




